2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride
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Overview
Description
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4Cl2F3NO and a molecular weight of 258.02 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorinating agents in reactors designed for high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidoyl chlorides, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar in structure but lacks the hydroxy and benzimidoyl chloride groups.
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of the hydroxy and benzimidoyl chloride groups.
Uniqueness
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H4Cl2F3NO |
---|---|
Molecular Weight |
258.02 g/mol |
IUPAC Name |
2-chloro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14-15/h1-3,15H |
InChI Key |
RSNDVTMNSVWEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)Cl |
Origin of Product |
United States |
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